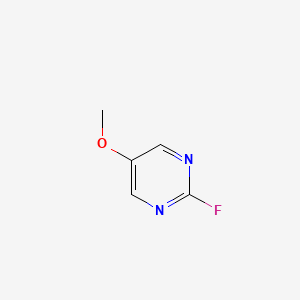
2-isocyanato-4-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isocyanato-4-methylbenzonitrile is a chemical compound with the molecular formula C9H6N2O and a molecular weight of 158.16 . It is used in various applications, including pharmaceutical testing .
Synthesis Analysis
The synthesis of isocyanates, such as this compound, involves reactions of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another method involves reacting hyperbranched polyester with isophorone diisocyanate (IPDI) to produce an isocyanate-terminated hyperbranched polymer .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a methyl group, an isocyanate group, and a nitrile group attached to it .Chemical Reactions Analysis
Isocyanates, including this compound, react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C9H6N2O), molecular weight (158.16), and its use in various applications .Wirkmechanismus
The mechanism of action of isocyanates involves the reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent . This reaction is carried out under the protection of nitrogen . Isothiocyanates are also known to exhibit antimicrobial activity against human pathogens .
Safety and Hazards
Exposure to isocyanates, including 2-isocyanato-4-methylbenzonitrile, can cause irritation of skin and mucous membranes, chest tightness, and difficulty breathing . They are classified as potential human carcinogens and are known to cause cancer in animals . Safety measures include handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .
Zukünftige Richtungen
Recent research has focused on the development of bio-based isocyanate production, which is environmentally friendly and sustainable . The use of isocyanates in the synthesis of polyurethanes and other polymers is expected to continue to grow due to their excellent mechanical, chemical, and physical properties .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-isocyanato-4-methylbenzonitrile involves the reaction of 2-chloro-4-methylbenzonitrile with potassium cyanate to form the intermediate 2-cyano-4-methylbenzonitrile, which is then treated with phosgene to yield the final product.", "Starting Materials": [ "2-chloro-4-methylbenzonitrile", "potassium cyanate", "phosgene" ], "Reaction": [ "Step 1: 2-chloro-4-methylbenzonitrile is reacted with potassium cyanate in the presence of a suitable solvent and a base catalyst to form the intermediate 2-cyano-4-methylbenzonitrile.", "Step 2: The intermediate 2-cyano-4-methylbenzonitrile is then treated with phosgene in the presence of a suitable solvent and a base catalyst to yield the final product, 2-isocyanato-4-methylbenzonitrile." ] } | |
| 85325-01-5 | |
Molekularformel |
C9H6N2O |
Molekulargewicht |
158.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



